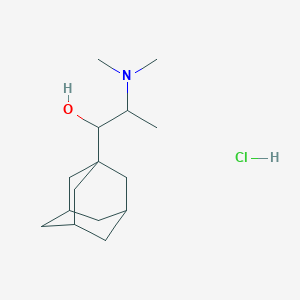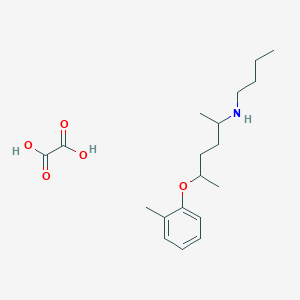![molecular formula C20H19N3OS B5211742 N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as PPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors like N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide have been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Mecanismo De Acción
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate proteins, leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide leads to increased insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have off-target effects on other proteins, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has off-target effects on other proteins, which may complicate data interpretation. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
Future research on N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide should focus on developing more potent and selective inhibitors of PTP1B that have fewer off-target effects. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in clinical trials to determine their safety and efficacy in treating type 2 diabetes and obesity. Finally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in combination with other anti-diabetic and anti-obesity drugs to determine their potential synergistic effects.
Métodos De Síntesis
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multistep synthetic route that involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea to form 6-phenyl-4-pyrimidinylthiourea. This intermediate is then reacted with 2-bromo-N-phenylbutanamide to form N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRGZQPZJXHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)



![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
